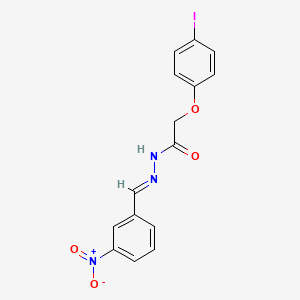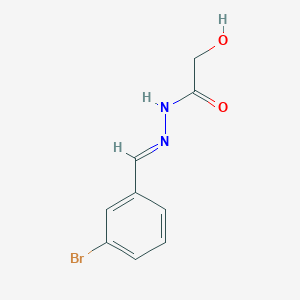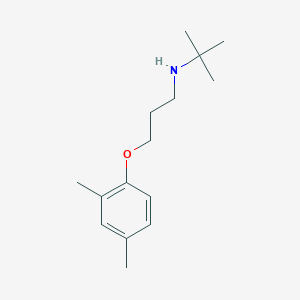
ethyl (benzoylhydrazono)(phenyl)acetate
説明
Ethyl (benzoylhydrazono)(phenyl)acetate, also known as ethyl benzoylphenylhydrazone (EBPH), is a chemical compound commonly used in scientific research. It belongs to the class of hydrazones and has a molecular formula of C16H16N2O2. EBPH is a yellow crystalline solid that is soluble in organic solvents such as chloroform, methanol, and ethanol.
作用機序
The mechanism of action of EBPH is based on the formation of stable complexes with metal ions. The complex formation is a reversible process that depends on the concentration of the metal ion and the ligand. The complex formation is affected by various factors such as pH, temperature, and solvent polarity. The stability of the complex is also influenced by the nature of the metal ion and the ligand.
Biochemical and Physiological Effects
EBPH has been shown to exhibit antioxidant and antitumor activities. The antioxidant activity of EBPH is due to its ability to scavenge free radicals and reduce oxidative stress. The antitumor activity of EBPH is attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. EBPH has also been shown to have antibacterial and antifungal activities.
実験室実験の利点と制限
EBPH has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It forms stable complexes with metal ions, and the complex formation can be monitored by UV-Vis spectroscopy. EBPH has been extensively used in the determination of metal ions in various samples, and the results obtained are highly accurate and precise. However, EBPH has some limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. It is also sensitive to light and air, and its stability can be affected by these factors.
将来の方向性
There are several future directions for the use of EBPH in scientific research. One of the future directions is the development of new methods for the determination of metal ions using EBPH. The use of EBPH in the determination of metal ions in biological samples such as blood and urine is an area that requires further investigation. Another future direction is the exploration of the antitumor activity of EBPH and its potential use in the treatment of cancer. The development of new derivatives of EBPH with enhanced properties is also an area that requires further investigation.
Conclusion
In conclusion, EBPH is a chemical compound that has been extensively used in scientific research. It is a stable compound that forms stable complexes with metal ions, and the complex formation can be monitored by UV-Vis spectroscopy. EBPH has been used in the determination of metal ions in various samples, and the results obtained are highly accurate and precise. EBPH has also been shown to exhibit antioxidant and antitumor activities. However, EBPH is a toxic compound that requires careful handling and disposal. There are several future directions for the use of EBPH in scientific research, and further investigation is required to explore its potential applications.
科学的研究の応用
EBPH has been extensively used in scientific research due to its ability to form stable complexes with metal ions. The complex formation is based on the coordination of the metal ion with the nitrogen atoms of the hydrazone moiety. EBPH has been used in the determination of metal ions such as copper, iron, and nickel in various samples. The complex formation is monitored by UV-Vis spectroscopy, and the results obtained are highly accurate and precise.
特性
IUPAC Name |
ethyl (2Z)-2-(benzoylhydrazinylidene)-2-phenylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-2-22-17(21)15(13-9-5-3-6-10-13)18-19-16(20)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,19,20)/b18-15- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWPQZKFPQMGRV-SDXDJHTJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC(=O)C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\NC(=O)C1=CC=CC=C1)/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (benzoylhydrazono)(phenyl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-{[5-(2-bromophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3865240.png)

![N-(3-chloro-4-methoxyphenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3865249.png)
![N'-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]-2-methoxybenzohydrazide](/img/structure/B3865250.png)
![N'~1~,N'~10~-bis[(5-methyl-2-furyl)methylene]decanedihydrazide](/img/structure/B3865261.png)

![N-acetyl-N-[1-(benzylideneamino)-4,5-diphenyl-1H-imidazol-2-yl]acetamide](/img/structure/B3865269.png)

![N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B3865279.png)
![N-methyl-N-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-1-(2-thienyl)ethanamine](/img/structure/B3865291.png)
![N-{3-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-2,2-dimethylpropyl}bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B3865299.png)
